2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-13-7-5-12(6-8-13)9-20-10-16(22-11-17(19)21)14-3-1-2-4-15(14)20/h1-8,10H,9,11H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCBDJFVSNBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The indole core is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thioacetamide Formation: The final step involves the reaction of the 1-(4-chlorobenzyl)-1H-indole with thioacetic acid or its derivatives under suitable conditions to form the thioacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chlorobenzyl Group
The 4-chlorobenzyl substituent is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:
Key Findings :
-
Chlorine’s electronegativity activates the para position for substitution, enabling diversification of the benzyl group.
-
Steric hindrance from the indole ring limits reactivity at the meta position.
Oxidation of the Thioether Linkage
The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 4 h | Sulfoxide (major) | Modulation of solubility and bioactivity |
| mCPBA (1.2 equiv) | CH₂Cl₂, 0°C → 25°C, 12 h | Sulfone (exclusive) | Enhanced metabolic stability |
Mechanistic Insight :
-
Oxidation proceeds via a radical intermediate, with mCPBA favoring complete conversion to sulfone due to its strong electrophilic character .
Functionalization of the Acetamide Group
The acetamide moiety participates in hydrolysis and condensation reactions:
Hydrolysis to Carboxylic Acid
| Conditions | Catalyst | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 h | — | 92% | |
| NaOH (aq), 100°C, 6 h | — | 85% |
Condensation with Amines
| Reagent | Conditions | Product |
|---|---|---|
| NH₂OH·HCl | EtOH, 80°C, 3 h | Hydroxamic acid derivative |
| Hydrazine hydrate | THF, 25°C, 12 h | Hydrazide analog |
Applications :
Electrophilic Aromatic Substitution on the Indole Ring
The indole core undergoes regioselective electrophilic substitution at the C5 position:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 1 h | 5-Nitroindole derivative | 78% |
| Br₂ (1 equiv) | CHCl₃, 25°C, 2 h | 5-Bromoindole derivative | 85% |
Regioselectivity :
-
Electron-donating effects of the thioether and 4-chlorobenzyl groups direct electrophiles to the C5 position .
Thiol-Mediated Disulfide Exchange
The thioether group participates in dynamic covalent chemistry:
| Reagent | Conditions | Application |
|---|---|---|
| DTT (dithiothreitol) | PBS buffer, pH 7.4, 25°C | Reversible disulfide formation |
| Thiophenol | Et₃N, CH₃CN, 50°C | Synthesis of unsymmetric disulfides |
Utility :
Reduction of the Acetamide Group
Catalytic hydrogenation reduces the acetamide to a primary amine:
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Raney Ni | H₂ (50 psi), EtOH, 80°C, 6 h | 70% | |
| LiAlH₄ | THF, 0°C → 25°C, 3 h | 88% |
Applications :
-
Primary amines serve as intermediates for further functionalization (e.g., reductive amination).
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thioether group:
| Wavelength | Solvent | Product | Yield |
|---|---|---|---|
| 254 nm | MeOH | Indole-3-thiol + acetamide | 65% |
Mechanism :
Scientific Research Applications
Overview
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features an indole core, a 4-chlorobenzyl substituent, and a thioacetamide moiety, which contribute to its diverse applications in scientific research, particularly in medicinal chemistry, biology, and materials science.
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacophore in drug design due to its promising anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit key enzymes involved in inflammatory pathways.
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, indicating strong anticancer potential.
- Mechanism of Action : The mechanism involves interaction with specific molecular targets, potentially modulating signaling pathways related to inflammation and cell proliferation.
Biological Studies
In biochemical assays, this compound is utilized to study enzyme inhibition and receptor binding. The compound's ability to affect biological processes makes it a valuable tool for understanding disease mechanisms and developing therapeutic strategies.
Materials Science
The unique structural features of this compound position it as a candidate for applications in organic electronics . Its synthesis can lead to novel materials with specific electronic or optical properties, which are crucial for the development of advanced materials in technology.
Antimicrobial and Antitubercular Activities
A related study focused on the synthesis of thioacetamide derivatives, including those structurally similar to this compound. These derivatives were evaluated for their antimicrobial and antitubercular activities against Mycobacterium tuberculosis. The findings suggested that certain modifications enhanced the efficacy against bacterial strains .
Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of various derivatives against human cancer cell lines. For instance, compounds derived from similar indole-thioacetamide frameworks were tested against MCF-7 breast cancer cells, revealing significant anticancer activity attributed to their structural characteristics .
Comparative Data Table
| Compound Name | IC50 (µM) | Target Cell Line | Biological Activity |
|---|---|---|---|
| Compound A | 0.52 | HeLa | Anticancer |
| Compound B | 0.34 | MCF-7 | Anticancer |
| Compound C | 0.86 | HT-29 | Anticancer |
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituents, linker groups (e.g., thioether vs. sulfonyl), and aromatic systems.
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name / ID | Key Substituents/Linkers | Melting Point (°C) | Yield (%) | Notable Features | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | 4-Cl-benzyl, thioether (-S-) | N/A | N/A | High lipophilicity, thioether stability | [7], [9] |
| 2-[1-(4-Cl-benzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide (indibulinum) | 4-Cl-benzyl, oxo (-O-) | N/A | N/A | Oxo linker; potential metabolic lability | [7] |
| N-(5-((4-Cl-benzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) | 4-Cl-benzyl, thioether, thiadiazole | 138–140 | 82 | Thiadiazole core; higher melting point | [1] |
| 2-(1-(4-Cl-benzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-cyanophenylsulfonyl)acetamide (39) | 4-Cl-benzoyl, sulfonamide, methoxy | N/A | 38 | Electron-withdrawing groups; lower yield | [4] |
| 2-[1-[(2-Cl-phenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide | 2-Cl-benzyl, sulfonyl (-SO₂-) | N/A | N/A | Sulfonyl linker; enhanced solubility | [9] |
| N-(2-(5-methoxy-2-(phenylthio)-1H-indol-3-yl)ethyl)acetamide (21) | Phenylthio, methoxy, ethyl linker | N/A | 95 | Ethyl spacer; high synthetic yield | [6] |
Key Observations
Linker Group Impact: Thioether (Target Compound): Offers metabolic stability compared to oxo analogs (e.g., indibulinum ), but may be less polar than sulfonyl-linked derivatives (e.g., ).
Substituent Effects :
- 4-Chlorobenzyl vs. Benzoyl : The 4-Cl-benzyl group (Target Compound) enhances lipophilicity compared to the 4-Cl-benzoyl group in compound 39 , which introduces a ketone that could alter electronic properties.
- Methoxy Groups : Methoxy substitutions (e.g., compounds 21 ) improve solubility but may sterically hinder target binding.
Heterocyclic Core Modifications :
- Thiadiazole-containing analogs (e.g., 5j ) exhibit higher melting points (138–140°C), suggesting stronger crystal lattice interactions due to planar heterocyclic systems.
Synthetic Accessibility :
Implications for Drug Design
- Lipophilicity vs. Solubility : The Target Compound’s 4-Cl-benzyl and thioether groups favor membrane permeability but may require formulation adjustments for aqueous solubility. Sulfonyl analogs ( ) balance this with improved polarity.
- Metabolic Stability : Thioether linkers are less prone to oxidative metabolism than oxo groups, as seen in indibulinum .
- Target Selectivity : Substituents like methoxy (compound 21 ) or thiadiazole (5j ) could be tailored for specific enzyme pockets (e.g., COX-2 vs. COX-1).
Biological Activity
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide. Its structure features an indole ring, a chlorobenzyl moiety, and a thioacetamide group, which are critical for its biological activity. The synthesis typically involves several steps:
- Formation of the Indole Derivative : Using Fischer indole synthesis or similar methods.
- Introduction of the Chlorobenzyl Group : Via nucleophilic substitution reactions.
- Thioether Formation : Reacting the indole derivative with a thiol compound.
- Acetamide Formation : Final reaction with an acetamide derivative.
The proposed mechanism of action for this compound involves:
- Binding to Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
- Interacting with Receptors : Modulating receptor activity on cell surfaces, influencing cellular signaling.
- Altering Gene Expression : Impacting gene expression related to various biological processes.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have reported:
- Cytotoxicity : The compound showed promising cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The IC50 values for related compounds have been reported in the range of 10–30 µM, suggesting a potent effect against tumor cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 10 |
| Compound B | WM793 (melanoma) | 15 |
| This compound | Various | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Case Studies
Several case studies have illustrated the compound's efficacy:
- Study on Anticancer Activity : A study conducted on indole derivatives showed that compounds similar to this compound had significant growth-inhibitory effects on cancer cell lines, with molecular dynamics simulations revealing interactions with key proteins involved in apoptosis .
- Antimicrobial Evaluation : Another study assessed the antimicrobial potential against various pathogens, indicating a broad spectrum of activity, particularly against resistant strains .
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
